(-)-Isopinocampheol

Chiral Building Block Asymmetric Synthesis Optical Purity

(-)-Isopinocampheol (CAS 1196-00-5) is a critical chiral building block for enantioselective hydroboration, yielding products with >98% ee. Its unique stereochemistry drives antifungal synergy against Pyrenophora avenae, and it serves as a scaffold for anti-filovirus derivatives. Replacing this enantiomer with (+)-Isopinocampheol, borneol, or menthol compromises stereochemical outcomes and biological activity. Ensure optical purity ([α]D23 −35.1°) for your asymmetric synthesis and life science research.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 1196-00-5
Cat. No. B1672273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Isopinocampheol
CAS1196-00-5
Synonyms(-)-Isopinocampheol;  l-Isopinocampheol; 
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1C2CC(C2(C)C)CC1O
InChIInChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1
InChIKeyREPVLJRCJUVQFA-BZNPZCIMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 25 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Isopinocampheol (CAS 1196-00-5): Technical Baseline for Procurement and Research


(-)-Isopinocampheol (CAS 1196-00-5) is a bicyclic monoterpene alcohol with the IUPAC name (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol. This compound exists as a single, defined enantiomer, which imparts specific chiral properties essential for its applications in asymmetric synthesis and fragrance formulation . It is typically encountered as a colorless to pale yellow solid with a camphoraceous odor, and its physical properties include a melting point of 52–55 °C and a boiling point of 219 °C at atmospheric pressure . The compound's primary utility lies in its role as a chiral building block and as a precursor for organoborane reagents, such as diisopinocampheylborane, which are pivotal in enantioselective syntheses [1].

Why Generic 'Isopinocampheol' Substitution Is Not Viable for (-)-Isopinocampheol


Substituting (-)-Isopinocampheol with its enantiomer (+)-Isopinocampheol, or with related monoterpene alcohols like borneol or menthol, is not functionally equivalent due to profound differences in stereochemical outcomes, biological activity, and physical properties. As demonstrated in chiral auxiliary studies, the isopinocampheol framework itself shows markedly lower diastereofacial bias compared to other auxiliaries like (-)-8-phenylmenthol, making it unsuitable for certain asymmetric alkylations [1]. Conversely, the specific enantiomer of isopinocampheol is critical for the generation of diisopinocampheylborane reagents, where the optical purity of the starting alcohol directly dictates the enantioselectivity of subsequent hydroborations, with (-)-isopinocampheol yielding products of >98% enantiomeric excess [2]. Furthermore, antifungal synergy studies reveal that mixtures containing isopinocampheol exhibit complete growth inhibition of Pyrenophora avenae, a property not observed with individual components like L-bornyl acetate or pinocamphone, underscoring a unique biological interaction profile [3].

Quantitative Differentiation Evidence for (-)-Isopinocampheol vs. Analogs and Alternatives


Optical Rotation and Enantiomeric Purity of (-)-Isopinocampheol vs. Commercial Standards

The specific optical rotation of (-)-Isopinocampheol is a critical quality attribute that distinguishes it from its enantiomer and from impure commercial batches. High-purity (-)-Isopinocampheol obtained from optimized asymmetric synthesis exhibits a specific rotation of [α]D23 −35.1° (c 10, benzene) [1]. This value is directly correlated with the optical purity of derived reagents like diisopinocampheylborane, which in turn yields asymmetric hydroboration products with optical purities of 98.4% [1]. In contrast, a typical commercial specification from Sigma-Aldrich lists the optical activity as [α]22/D −34°, c = 20 in ethanol, with an enantiomeric excess of 95% (GLC) . This quantifies a measurable difference in optical purity that can directly impact the enantioselectivity of downstream synthetic steps.

Chiral Building Block Asymmetric Synthesis Optical Purity

Chiral Auxiliary Performance: (-)-Isopinocampheol vs. (-)-8-Phenylmenthol in Asymmetric Alkylation

In the context of chiral auxiliary-mediated alkylation of N-benzoylalanine-derived dianions, the isopinocampheol ester provides significantly lower diastereofacial bias compared to the (-)-8-phenylmenthol ester. The study directly compared the benzylation of three chiral esters, finding that the isopinocampheol auxiliary produced 'little diastereoselection,' whereas the (-)-8-phenylmenthol-derived dianion consistently displayed diastereomeric ratios ranging from 89:11 to 94:6 across a spectrum of alkyl halides [1]. For the specific case of alkylation with 3,4-bis(tert-butyldimethylsilyloxy)benzyl bromide, the (-)-8-phenylmenthol auxiliary gave a 94:6 diastereomeric ratio in 72% yield, enabling a formal synthesis of (S)-α-methyl-DOPA [1].

Chiral Auxiliary Diastereoselectivity Asymmetric Alkylation

Antiviral Activity of (-)-Isopinocampheol Derivatives vs. Filovirus Entry

Derivatives of (-)-Isopinocampheol have been shown to inhibit the entry process of filoviruses, including Ebola and Marburg viruses. The most potent compounds, those containing an N-alkylpiperazine cycle, exhibited half-maximal inhibitory concentration (IC50) values ranging from 1.4 to 20 μM against Lenti-EboV-GP infection and from 11.3 to 47 μM against Lenti-MarV-GP infection [1]. While these activities are promising, it is crucial to note that these are for synthesized derivatives, not the parent compound itself. The mechanism of action is proposed to involve dual effects: binding to viral surface glycoproteins and lysosomotropic properties, which disrupt viral entry [1].

Antiviral Filovirus Ebola Virus

Antifungal Synergy: Isopinocampheol-Containing Mixtures Exhibit Complete Growth Inhibition of Pyrenophora avenae

A study on the antifungal activity of hyssop oil components revealed that while individual components (L-bornyl acetate, isopinocampheol, and pinocamphone) each reduced the growth of the plant pathogenic fungus Pyrenophora avenae, any mixture that contained isopinocampheol resulted in complete inhibition of fungal growth [1]. This synergistic effect was not observed with mixtures lacking isopinocampheol. For comparison, 0.4% hyssop oil (which contains isopinocampheol among many other constituents) also completely inhibited mycelial growth of both P. avenae and Pyricularia oryzae [1].

Antifungal Synergy Plant Pathogen

Recommended Application Scenarios for (-)-Isopinocampheol Based on Evidence


Asymmetric Synthesis of Chiral Alcohols via Diisopinocampheylborane Reagents

This application is supported by the high optical purity achievable with (-)-Isopinocampheol-derived reagents. When (-)-Isopinocampheol of high enantiopurity (e.g., [α]D23 −35.1° (c 10, benzene)) is used to generate diisopinocampheylborane, subsequent asymmetric hydroboration of alkenes can yield chiral alcohols with optical purities exceeding 98% [1]. This is a well-established, highly enantioselective method that is directly dependent on the optical purity of the starting (-)-Isopinocampheol.

Precursor for Synthesis of Isopinocamphone Stereoisomers

(-)-Isopinocampheol serves as a reliable starting material for the synthesis of both enantiomers of isopinocamphone. Oxidation of pure (-)-Isopinocampheol with pyridinium dichromate (PDC) yields the corresponding isopinocamphone in >98% optical purity, as confirmed by chiral GC analysis on a β-cyclodextrin stationary phase [2]. This method provides a short and convenient route to these oxygenated monoterpenoids, which are of interest in chemical ecology and as synthetic intermediates.

Component in Antifungal Formulations Exploiting Synergistic Effects

Based on evidence that mixtures containing isopinocampheol completely inhibit the growth of Pyrenophora avenae, whereas individual components only reduce it [3], this compound can be strategically included in antifungal formulations for agricultural or industrial applications. The synergistic interaction suggests that lower concentrations of isopinocampheol, when combined with other terpenoids, could achieve potent antifungal effects.

Scaffold for Development of Antifiloviral Agents

Although the parent compound itself is not a potent antiviral, derivatives of (-)-Isopinocampheol, particularly those with N-alkylpiperazine moieties, have demonstrated promising activity against Ebola and Marburg virus entry in vitro (IC50 values of 1.4–20 μM) [4]. This positions (-)-Isopinocampheol as a valuable starting scaffold for medicinal chemistry programs targeting filoviruses, with the lysosomotropic properties and glycoprotein-binding abilities of its derivatives guiding further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Isopinocampheol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.